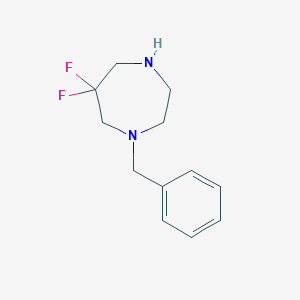

1-Benzyl-6,6-difluoro-1,4-diazepane

CAS No.: 1780938-05-7

Cat. No.: VC7409561

Molecular Formula: C12H16F2N2

Molecular Weight: 226.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780938-05-7 |

|---|---|

| Molecular Formula | C12H16F2N2 |

| Molecular Weight | 226.271 |

| IUPAC Name | 1-benzyl-6,6-difluoro-1,4-diazepane |

| Standard InChI | InChI=1S/C12H16F2N2/c13-12(14)9-15-6-7-16(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |

| Standard InChI Key | FVURTCJNKYXLTO-UHFFFAOYSA-N |

| SMILES | C1CN(CC(CN1)(F)F)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure comprises a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted with:

-

A benzyl group at the N1 position, enhancing lipophilicity and potential receptor-binding interactions.

-

Two fluorine atoms at the C6 position, introducing electronegativity and metabolic stability .

The SMILES notation and InChIKey provide precise representations of its connectivity . Computational models predict a chair-like conformation for the diazepane ring, with fluorine atoms adopting equatorial positions to minimize steric strain .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.27 g/mol | |

| XLogP3-AA (Lipophilicity) | 2.1 | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 4 (2N, 2F) |

Synthetic Routes and Modifications

Primary Synthesis Strategy

The compound is typically synthesized via alkylation reactions involving 6,6-difluoro-1,4-diazepane and benzyl halides under basic conditions . For example:

-

Step 1: Preparation of 6,6-difluoro-1,4-diazepane through cyclization of 1,4-diaminobutane derivatives with fluorinated ketones .

-

Step 2: Benzylation using benzyl bromide in the presence of or in polar aprotic solvents (e.g., DMF or acetonitrile) .

Table 2: Representative Synthetic Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide, | DMF | 80°C, 12h | 65–70 | |

| Benzyl chloride, | THF | 60°C, 8h | 58 |

Derivative Synthesis

Functionalization at the C3 or C5 positions of the diazepane ring has been explored to enhance bioactivity. For instance:

-

Acylation: Introducing acetyl or sulfonyl groups at NH modulates pharmacokinetics .

-

Cross-coupling: Suzuki-Miyaura reactions enable aryl substitutions at the benzyl moiety .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to high lipophilicity () .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, necessitating storage at 2–8°C .

Drug-Likeness and ADME Profile

-

Permeability: Moderate blood-brain barrier (BBB) penetration predicted via in silico models (e.g., SwissADME), aligning with CNS drug criteria .

-

Metabolism: Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes, extending half-life .

| Compound | Target | Effect Size | Reference |

|---|---|---|---|

| 1-Benzyl-1,4-diazepane | AcrAB-TolC efflux pump | 8× MIC reduction | |

| 6,6-Difluoro derivative | Hypothesized similar | Pending validation | – |

CNS Drug Development

The diazepane scaffold is prevalent in anxiolytics (e.g., diazepam). Fluorination may enhance binding to GABA receptors while reducing off-target sedation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume